2,5-Dichloro-6-iodo-3-methoxypyridine
Overview
Description
2,5-Dichloro-6-iodo-3-methoxypyridine is a heterocyclic organic compound . It has the empirical formula C6H4Cl2INO and a molecular weight of 303.91 . It is provided in solid form .
Molecular Structure Analysis
The SMILES string of 2,5-Dichloro-6-iodo-3-methoxypyridine is COc1cc(Cl)c(I)nc1Cl . The InChI is 1S/C6H4Cl2INO/c1-11-4-2-3(7)6(9)10-5(4)8/h2H,1H3 . The InChI key is RFPDOODXKOKABD-UHFFFAOYSA-N .Scientific Research Applications
Application in Agrochemical and Pharmaceutical Industries
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Specific Scientific Field: Organic Chemistry, specifically in the synthesis of agrochemical and pharmaceutical ingredients .
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Results or Outcomes: The use of TFMP derivatives has led to the development of more than 20 new agrochemicals that have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Fluorinated Pyridines
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Specific Scientific Field: Organic Chemistry, specifically in the synthesis of fluorinated pyridines .
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Results or Outcomes: Fluoropyridines are used in the search for new agricultural products having improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Synthesis of Trifluoromethylpyridines
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Specific Scientific Field: Organic Chemistry, specifically in the synthesis of trifluoromethylpyridines .
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Results or Outcomes: The use of TFMP derivatives has led to the development of more than 20 new agrochemicals that have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It has a storage class code of 6.1C, which means it’s combustible, acute toxic Cat.3, or a toxic compound causing chronic effects . The hazard statements are H301 - H319 , and the precautionary statements are P301 + P310 - P305 + P351 + P338 .
properties
IUPAC Name |
2,5-dichloro-6-iodo-3-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2INO/c1-11-4-2-3(7)6(9)10-5(4)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPDOODXKOKABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-6-iodo-3-methoxypyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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